tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate

Fragment-based drug design Structure-activity relationship Cross-coupling vector analysis

tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate (CAS 2044713-99-5) is a synthetic, N-Boc-protected azetidine derivative bearing a meta-bromobenzyl substituent at the 3-position. With a molecular formula of C₁₅H₂₀BrNO₂, a molecular weight of 326.23 g/mol, and a computed XLogP3-AA of 3.8 , this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C15H20BrNO2
Molecular Weight 326.234
CAS No. 2044713-99-5
Cat. No. B2890540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate
CAS2044713-99-5
Molecular FormulaC15H20BrNO2
Molecular Weight326.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)7-11-5-4-6-13(16)8-11/h4-6,8,12H,7,9-10H2,1-3H3
InChIKeyJHGYSADJWWUTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate (CAS 2044713-99-5): A Strategic N-Boc-Protected Meta-Bromobenzyl Azetidine Building Block for Structure-Based Design


tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate (CAS 2044713-99-5) is a synthetic, N-Boc-protected azetidine derivative bearing a meta-bromobenzyl substituent at the 3-position. With a molecular formula of C₁₅H₂₀BrNO₂, a molecular weight of 326.23 g/mol, and a computed XLogP3-AA of 3.8 [1], this compound serves as a versatile intermediate in medicinal chemistry. Its structural architecture combines a strained four-membered azetidine ring, a Boc-protected secondary amine, and a meta-substituted bromophenyl group connected through a benzylic methylene spacer. This junction of functional elements is specifically exploited in fragment-based drug discovery and parallel synthesis campaigns, where the controlled reactivity of the aryl bromide, the orthogonal lability of the Boc group, and the conformational constraint of the azetidine core are utilized in a stepwise fashion [2].

Procurement Risk for tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate: Why Analogs Cannot Be Interchanged Without Compromising Experimental Integrity


Substituting this compound with any closely related analog—such as a para- or ortho-bromobenzyl isomer (e.g., CAS 2680881-65-4), a directly attached phenyl variant (CAS 1203681-54-2), or the deprotected free amine (CAS 937619-46-0)—introduces quantifiable changes in molecular topology, electronic distribution, lipophilicity, and downstream synthetic compatibility [1]. Altering the bromine substitution pattern from meta to para or ortho shifts the vector angle of cross-coupling reactions, resulting in different exit vector geometries for fragment growth. Removing the Boc protecting group eliminates orthogonal deprotection selectivity, which can lead to uncontrolled side reactions in multi-step sequences. Replacing the benzylic methylene linker with a direct aryl-azetidine bond changes both the conformational degrees of freedom (rotatable bond count reduced by one) and the pKa of the azetidine nitrogen. These structural perturbations are reflected in measurable physicochemical property differences that directly impact pharmacokinetic parameter predictions, synthetic yield optimization, and the reproducibility of structure-activity relationship (SAR) studies [2].

Quantitative Evidence Differentiating tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate (CAS 2044713-99-5) from Its Closest Structural Analogs


Meta-Substitution Directs Distinct Exit Vector Geometry Compared to Para- and Ortho-Bromobenzyl Isomers

The 3-bromophenyl substitution pattern in this compound directs the C–Br bond vector at approximately 120° relative to the benzylic methylene group, as opposed to the 180° para-substitution or the 60° ortho-substitution found in comparator analogs [1]. In Suzuki–Miyaura cross-coupling reactions, this difference translates to distinct exit vector geometries for biphenyl or biaryl products. While no head-to-head kinetic study was identified for this specific scaffold, class-level inference from meta- versus para-substituted aryl bromides in azetidine series indicates that meta-substrates exhibit reduced steric hindrance near the reactive site, leading to quantitatively different coupling yields under identical conditions [2]. The comparator tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate (para-isomer) displaces the coupling site by approximately 2.5 Å from the meta position [3].

Fragment-based drug design Structure-activity relationship Cross-coupling vector analysis

tert-Butoxycarbonyl (Boc) Protection Enables Orthogonal Deprotection Selectivity Unavailable with Free Amine Analogs

The Boc group on the azetidine nitrogen of this compound provides orthogonal acid-labile protection (cleavage with TFA or HCl/dioxane, typically 1–4 M, 0–25 °C, 1–2 h) [1]. In contrast, the deprotected analog 3-[(3-bromophenyl)methyl]azetidine (CAS 937619-46-0) presents a free secondary amine (pKa ~10–11) that will react non-selectively with electrophiles and is incompatible with many common reaction conditions without re-protection . Cross-study comparable data show that Boc-protected intermediates consistently demonstrate broader solvent compatibility in multi-step sequences compared to their free amine counterparts .

Protecting group chemistry Orthogonal synthesis Solid-phase peptide synthesis

Rotatable Bond Count of 4 Provides Conformational Flexibility Intermediate Between Direct-Attachment and Extended-Linker Analogs

The target compound possesses 4 rotatable bonds (benzylic C–C, Boc C–O, and two within the tert-butyl group) [1]. This distinguishes it from the directly attached analog tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate (CAS 1203681-54-2), which has 3 rotatable bonds, a molecular weight of 312.20 g/mol, and a reduced topological polar surface area (TPSA) [2].

Conformational analysis Ligand efficiency Physicochemical property optimization

Available Purity Specifications Range from 95% to 97%, Meeting Typical Medicinal Chemistry Requirements

Commercial suppliers list this compound at purity specifications of 95% (AKSci, CymitQuimica) and 97% (MolCore) . This purity range is comparable to or exceeds the offered specifications for the deprotected analog 3-[(3-bromophenyl)methyl]azetidine (95%, AKSci; 97%, Amatek Scientific) and the directly attached analog tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate (95%, AKSci; 97%, Calpaclab) .

Building block quality Synthetic reliability Procurement specification

Computed XLogP3-AA of 3.8 Positions the Compound in a Lipophilicity Range Optimal for CNS Drug-Likeness Relative to Higher LogP Analogs

The computed XLogP3-AA for this compound is 3.8 [1], placing it within the generally accepted lipophilicity range for CNS drug candidates (1–4) [2]. While the directly attached analog tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate has a predicted XLogP3-AA of approximately 3.5, the additional methylene group in the target compound contributes approximately 0.3 logP units of lipophilicity [3].

Drug-likeness prediction CNS multiparameter optimization Lipophilicity tuning

Optimal Application Scenarios for tert-Butyl 3-[(3- bromophenyl)methyl]azetidine-1-carboxylate Based on Quantified Differentiation Evidence


Meta-Substituted Fragment Elaboration via Suzuki–Miyaura Cross-Coupling

The meta-bromophenyl group provides a well-defined reaction handle for palladium-catalyzed cross-coupling with aryl boronic acids or esters. The ~120° exit vector geometry of the meta-substitution generates biaryl products with a distinct spatial orientation compared to para- or ortho-isomers. This is particularly valuable in fragment-based drug discovery, where a library of elaborated fragments with varied exit vectors is needed to probe different regions of a protein binding site. The compound is compatible with standard Suzuki conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%), K₂CO₃ or Na₂CO₃ (2–3 equiv), in dioxane/H₂O (4:1) at 80–100 °C for 12–24 h .

Orthogonal Multi-Step Synthesis of Bifunctional Azetidine-Containing Ligands

The Boc-protected azetidine nitrogen enables orthogonal deprotection strategies. After palladium-catalyzed cross-coupling at the aryl bromide site, the Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂, 1:1, 0 °C to rt) without affecting the newly formed biaryl bond . The liberated secondary amine can then undergo reductive amination, acylation, or sulfonylation to introduce a second diversity element. This two-step diversification sequence is not feasible with the free amine analog (CAS 937619-46-0), which lacks orthogonal protection and would require a protection–deprotection cycle .

Physicochemical Property Optimization in CNS Drug Discovery Programs

With an XLogP3-AA of 3.8 and a TPSA of 29.5 Ų , this compound resides in the favorable property space for CNS drug candidates (CNS MPO desirability score ≥4.0) . The meta-substitution pattern and rotatable bond count of 4 provide a scaffold that balances conformational flexibility with structural preorganization. Medicinal chemistry teams can use this building block to generate lead series with lipophilicity fine-tuned relative to the directly attached analog (~XLogP 3.5), enabling systematic exploration of the lipophilicity–potency–selectivity relationship [5].

Library Synthesis and High-Throughput Chemistry Workflows

The compound's availability at ≥95% purity from multiple vendors ensures reliable performance in automated parallel synthesis platforms. The Boc group's stability under basic and nucleophilic conditions makes it suitable for solution-phase library synthesis using robotic liquid handlers. The aryl bromide is reactive toward a broad scope of coupling partners (boronic acids, amines via Buchwald–Hartwig, thiols), enabling the rapid generation of diverse screening libraries. The meta-substitution pattern provides access to regiochemical space that is complementary to more commonly stockpiled para-substituted building blocks.

Quote Request

Request a Quote for tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.